molecular formula C8H9NO2 B13329712 1,3,4,7-tetrahydro-6H-pyrano[3,4-c]pyridin-6-one

1,3,4,7-tetrahydro-6H-pyrano[3,4-c]pyridin-6-one

Cat. No.: B13329712
M. Wt: 151.16 g/mol
InChI Key: CQMWJAIUEUMBQI-UHFFFAOYSA-N
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Description

1,3,4,7-tetrahydro-6H-pyrano[3,4-c]pyridin-6-one is a heterocyclic compound that features a fused pyran and pyridine ring system. This compound is of significant interest due to its diverse biological activities and potential applications in medicinal chemistry. The structure of this compound allows it to interact with various biological targets, making it a valuable scaffold for drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3,4,7-tetrahydro-6H-pyrano[3,4-c]pyridin-6-one typically involves multicomponent reactions. One common method involves the reaction of 2-isopropyltetrahydro-4H-pyran-4-one with malonic acid dinitrile and aryl isothiocyanates in the presence of triethylamine. This one-pot reaction proceeds through the formation of intermediate compounds, which then cyclize to form the desired pyrano[3,4-c]pyridine derivatives .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the scalability of the synthetic routes mentioned above suggests that similar multicomponent reactions could be adapted for large-scale production with appropriate optimization of reaction conditions and purification processes.

Chemical Reactions Analysis

Types of Reactions

1,3,4,7-tetrahydro-6H-pyrano[3,4-c]pyridin-6-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can yield dihydro derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at positions activated by electron-withdrawing groups.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted pyrano[3,4-c]pyridine derivatives, which can exhibit different biological activities depending on the nature and position of the substituents.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 1,3,4,7-tetrahydro-6H-pyrano[3,4-c]pyridin-6-one involves its interaction with specific molecular targets and pathways. The compound can form hydrogen bonds and other interactions with biological macromolecules, influencing their function. For example, some derivatives have been shown to inhibit enzymes involved in DNA repair, leading to increased sensitivity of cancer cells to chemotherapy .

Comparison with Similar Compounds

1,3,4,7-tetrahydro-6H-pyrano[3,4-c]pyridin-6-one can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific ring fusion and the resulting biological activities, making it a valuable compound for further research and development.

Properties

Molecular Formula

C8H9NO2

Molecular Weight

151.16 g/mol

IUPAC Name

1,3,4,7-tetrahydropyrano[3,4-c]pyridin-6-one

InChI

InChI=1S/C8H9NO2/c10-8-3-6-1-2-11-5-7(6)4-9-8/h3-4H,1-2,5H2,(H,9,10)

InChI Key

CQMWJAIUEUMBQI-UHFFFAOYSA-N

Canonical SMILES

C1COCC2=CNC(=O)C=C21

Origin of Product

United States

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